Sodium bitartrate monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

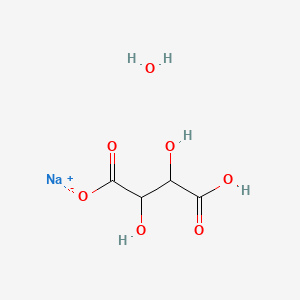

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVQEXSQFBTIRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635539 | |

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-98-2 | |

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Sodium Bitartrate Monohydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sodium bitartrate (B1229483) monohydrate crystals (C₄H₅NaO₆·H₂O), a compound with applications in the food and pharmaceutical industries as an acidity regulator and excipient.[1][2] This document outlines the primary synthesis methodologies, physicochemical properties, and crystallographic data reported in the scientific literature.

Physicochemical and Crystallographic Data

Sodium bitartrate monohydrate is a white crystalline powder.[2][3] Key quantitative data for this compound are summarized in the tables below.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₅NaO₆·H₂O | [2] |

| Molecular Weight | 190.08 g/mol | [2][4] |

| Melting Point | 253 °C (decomposes) | [3] |

| Purity (Assay by titration) | ≥ 99% | [2] |

| pH of a 0.1 M Solution (at 20 °C) | 2.5 - 4.0 | [5] |

| Optical Rotation [α]D²⁰ (c=1 in water) | +19° to +23° | [2] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [6][7] |

| Space Group | P2₁2₁2₁ | [6][7] |

| a | 7.2425 (6) Å | [7] |

| b | 8.676 (1) Å | [7] |

| c | 10.592 (1) Å | [7] |

| V | 664.9 (2) ų | [7] |

| Z | 4 | [7] |

Table 2: Crystallographic Data for this compound

Experimental Protocols for Crystal Synthesis

Several methods for the synthesis of this compound crystals have been reported, primarily focusing on crystallization from aqueous solutions. While detailed, step-by-step protocols with quantitative yields are not extensively available in the public domain, the following sections describe the established methodologies.

Slow Cooling Method

This is a common and straightforward method for growing single crystals of this compound.[6] The general procedure involves the preparation of a saturated solution at an elevated temperature, followed by gradual cooling to induce crystallization.

Methodology:

-

Solution Preparation: A saturated solution of sodium bitartrate is prepared by dissolving the salt in deionized water at a temperature higher than room temperature. The exact temperature will depend on the desired saturation level.

-

Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.

-

Cooling: The filtered solution is allowed to cool slowly and undisturbed to room temperature. The rate of cooling can influence the size and quality of the crystals. Slower cooling rates generally favor the growth of larger, more well-defined crystals.

-

Crystal Harvesting: Once crystallization is complete, the crystals are harvested from the mother liquor by filtration.

-

Drying: The harvested crystals are dried, typically in a desiccator or at a slightly elevated temperature, to remove any residual solvent.

Single Diffusion Silica (B1680970) Gel Technique

This method is employed for the growth of high-quality single crystals and relies on the slow diffusion of reactants through a gel medium.[6]

Methodology:

-

Gel Preparation: A silica gel is prepared by mixing a solution of sodium metasilicate (B1246114) with an acid, such as acetic acid. The pH and density of the gel are critical parameters that need to be controlled.

-

Reactant Addition: Once the gel has set, a solution of tartaric acid is carefully layered on top of the gel.

-

Diffusion and Reaction: The tartaric acid slowly diffuses into the gel, where it reacts with the sodium ions from the sodium metasilicate to form sodium bitartrate.

-

Crystallization: As the concentration of sodium bitartrate exceeds its solubility in the gel, crystals begin to nucleate and grow over time.

-

Crystal Harvesting: After a suitable growth period, the crystals are carefully extracted from the gel.

Mechanical Grinding

A sustainable and environmentally friendly method for the synthesis of solid this compound involves mechanical grinding.[8] This solvent-free approach relies on the direct reaction of the solid reactants.

Methodology:

-

Reactant Mixing: Stoichiometric amounts of the solid reactants, such as sodium bicarbonate and tartaric acid, are mixed together.

-

Grinding: The mixture is subjected to mechanical grinding using a mortar and pestle or a ball mill. The grinding provides the energy required to initiate the solid-state reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy or X-ray powder diffraction (XRPD).[8]

-

Product Isolation: The resulting this compound powder is obtained directly after the grinding process is complete.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound crystals via the slow cooling method.

Characterization

The synthesized this compound crystals are typically characterized using various analytical techniques to confirm their identity, purity, and crystalline structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

X-ray Diffraction (XRD): Confirms the crystalline structure and can be used to determine the unit cell parameters.[6]

-

Thermal Analysis (TGA/DTA): Determines the thermal stability and the dehydration temperature of the monohydrate.[6]

This guide provides a summary of the available technical information for the synthesis of this compound crystals. For drug development professionals, it is crucial to note that the choice of synthesis method can impact crystal properties such as size distribution and purity, which in turn can influence the performance of the final drug product. Further optimization of the described protocols may be necessary to meet specific quality attributes.

References

- 1. SODIUM BITARTRATE, MONOHYDRATE | 6131-98-2 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium bitartrate | C4H5NaO6 | CID 23684900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H7NaO7 | CID 76965350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Sodium Bitartrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of sodium bitartrate (B1229483) monohydrate (NaC₄H₅O₆·H₂O), a compound frequently utilized in the pharmaceutical industry as an excipient, particularly as a buffering agent and pH modifier.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties

Sodium bitartrate monohydrate is the monosodium salt of L-(+)-tartaric acid in its hydrated form.[2] It presents as a white crystalline powder and is known for its mild acidity in aqueous solutions.[2]

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₄H₅NaO₆·H₂O | [2][3][4][5] |

| Molecular Weight | 190.08 g/mol | [2][3][4][5][6] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 6131-98-2 | [3][5][6] |

| EC Number | 208-400-9 | [6] |

Solubility

This compound is soluble in water and practically insoluble in ethanol. Its solubility in water is temperature-dependent.

| Solvent | Solubility | Temperature | References |

| Water | 1 g in 10 mL | 25 °C | |

| Water | 1 g in 1.8 mL | 100 °C | |

| Ethanol | Insoluble | - |

pH and Acidity

As an acid salt, this compound forms an acidic solution when dissolved in water. The pH of a 0.1 M aqueous solution typically ranges from 3.0 to 4.0 at 25 °C. This property makes it a useful buffering agent in pharmaceutical formulations.

Thermal Properties

The thermal behavior of this compound is characterized by its dehydration and subsequent decomposition at elevated temperatures.

| Property | Value | References |

| Melting Point | Decomposes at approximately 253 °C | [7] |

| Dehydration | Loses water of hydration at approximately 100 °C |

Crystal Structure

This compound crystallizes in the orthorhombic crystal system. The crystal structure is characterized by a network of tartrate ions linked by sodium ions and hydrogen bonding involving the water molecules of hydration.

Reactivity and Stability

This compound is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.

Experimental Protocols

The following sections outline generalized experimental protocols for determining key chemical properties of this compound. These protocols are based on standard pharmacopeial methods and should be adapted and validated for specific laboratory conditions.

Determination of Solubility

Objective: To determine the solubility of this compound in water at a specified temperature.

Methodology (based on the shake-flask method):

-

Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sampling: Withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a suitable membrane filter (e.g., 0.45 µm) that has been pre-saturated with the solution to avoid loss of solute by adsorption.

-

Analysis: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titrimetric method.

-

Calculation: Express the solubility in terms of g/100 mL or mol/L.

pH Determination of an Aqueous Solution

Objective: To measure the pH of a 0.1 M aqueous solution of this compound.

Methodology (based on USP <791>):

-

Solution Preparation: Accurately weigh 1.9008 g of this compound and dissolve it in sufficient purified water to make 100.0 mL of solution.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0 and pH 7.0).

-

Measurement: Immerse the calibrated electrode in the prepared 0.1 M solution and record the pH reading once it has stabilized. The measurement should be performed at a controlled temperature (e.g., 25 ± 2 °C).

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal decomposition and phase transitions of this compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to approximately 300 °C at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The initial weight loss corresponding to the loss of one mole of water should be observed around 100 °C.

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.

-

Heating Program: Heat the sample from ambient temperature to above its decomposition temperature (e.g., 270 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the heat flow as a function of temperature. Observe endothermic and exothermic events, such as dehydration and decomposition. The onset and peak temperatures of these events should be determined.

-

Quality Control Workflow for Pharmaceutical Excipients

As an excipient, this compound must undergo rigorous quality control testing to ensure its suitability for use in pharmaceutical products. The following diagram illustrates a typical workflow for the quality control and release of this excipient.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fda.gov [fda.gov]

- 3. Capsule: SOP for Conducting Solubility Studies for Soft Gelatin Capsules – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 4. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 5. Sodium Bitartrate [doi.usp.org]

- 6. This compound | C4H7NaO7 | CID 76965350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Bitartrate Monohydrate

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of sodium bitartrate (B1229483) monohydrate (NaC₄H₅O₆·H₂O), a compound of interest to researchers, scientists, and professionals in drug development. This document summarizes the crystallographic data of its known polymorphic forms, details the experimental protocols for their characterization, and presents visualizations of the analytical workflow and structural relationships.

Introduction

Sodium bitartrate monohydrate, the monosodium salt of L-(+)-tartaric acid, is a chiral molecule that can crystallize in different polymorphic forms, each exhibiting unique physical and chemical properties. A thorough understanding of its crystal structure is paramount for applications in pharmaceuticals, food science, and materials science, where crystal packing can influence factors such as solubility, stability, and bioavailability. This guide focuses on the detailed structural analysis of its monoclinic and orthorhombic polymorphs, providing a centralized resource for researchers in the field.

Crystallographic Data of Polymorphic Forms

This compound is known to exist in at least three polymorphic forms: two monoclinic and one orthorhombic. The crystallographic data for these forms, as determined by single-crystal X-ray diffraction, are summarized below for comparative analysis.

Table 1: Unit Cell Parameters of this compound Polymorphs [1]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Monoclinic (I) | P2₁ | 8.9723(2) | 7.1457(1) | 12.0186(2) | 90 | 119.571(1) | 90 | 670.52(2) | 4 |

| Monoclinic (II) | C2 | 12.029(2) | 7.148(1) | 9.002(2) | 90 | 119.94(3) | 90 | 669.9(2) | 4 |

| Orthorhombic | P2₁2₁2₁ | 7.633(2) | 7.788(2) | 10.651(2) | 90 | 90 | 90 | 632.9(3) | 4 |

Data for Monoclinic (I) and Orthorhombic polymorphs from Titaeva et al. (2015). Data for Monoclinic (II) is also referenced in Titaeva et al. (2015).

Experimental Protocols

The determination of the crystal structures summarized above involves a series of precise experimental procedures, from crystal growth to data analysis.

Crystal Growth

Monoclinic Polymorph (I): Single crystals of this polymorph were grown in a metasilicate (B1246114) gel.[1] The gel was prepared from sodium metasilicate and tartaric acid. This method allows for slow crystallization, which is often conducive to obtaining high-quality single crystals suitable for X-ray diffraction.

Orthorhombic Polymorph: Crystals of the orthorhombic form have been successfully grown by the slow cooling method.[2] A saturated aqueous solution of sodium bitartrate is prepared at an elevated temperature and then slowly cooled, allowing for the gradual formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection

For the monoclinic polymorph (I), X-ray diffraction data were collected on a four-circle automatic diffractometer equipped with a CCD detector.[1] Graphite-monochromated MoKα radiation (λ = 0.71073 Å) was used. The data were collected at room temperature.

Structure Solution and Refinement

The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically or placed in calculated positions and refined using a riding model.

Structural Analysis and Relationships

The arrangement of molecules within the crystal lattice is crucial for understanding the properties of the solid state. The following diagram illustrates the general workflow for crystal structure determination.

The bitartrate anions in the crystal structure are linked through a network of hydrogen bonds involving the carboxyl and hydroxyl groups, as well as the water molecule of hydration. The sodium ions are coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the bitartrate anions and the water molecule, forming a complex three-dimensional network. The coordination number and geometry around the sodium ion vary between the different polymorphic forms, which is a key factor in their structural differences.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The compilation of crystallographic data for its known polymorphs into a clear, tabular format, along with a description of the experimental methodologies, offers a valuable resource for researchers. The visualized workflows and structural relationships further aid in the conceptual understanding of the solid-state chemistry of this important compound. Further research into the thermodynamic stability and interconversion of these polymorphs will be crucial for controlling the solid-state properties of this compound in various applications.

References

An In-depth Technical Guide to the Solubility of Sodium Bitartrate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium bitartrate (B1229483) monohydrate (NaC₄H₅O₆·H₂O) in various organic solvents. A thorough understanding of the solubility of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and quality control processes. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents visual representations of the experimental workflow and factors influencing solubility.

Introduction

Sodium bitartrate monohydrate, the monosodium salt of L-(+)-tartaric acid, is a white crystalline powder.[1] It is utilized in the food industry as an acidulant and sequestrant, and in the pharmaceutical industry as a buffering agent and a raw material for the production of other tartrates.[1] Its solubility characteristics are critical for its handling, processing, and formulation. While its solubility in water is well-documented, data in organic solvents is less prevalent in the public domain. This guide aims to consolidate the available information and provide a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅NaO₆·H₂O | [1][2] |

| Molecular Weight | 190.08 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 6131-98-2 | [1][2] |

| Melting Point | 253 °C (decomposes) | [3][4] |

| Water Solubility | 19.01 g/L at 20 °C | [5] |

Solubility Data

The solubility of a salt-like compound such as this compound is governed by the principle of "like dissolves like." As a polar, ionic compound, it is expected to have higher solubility in polar solvents and be sparingly soluble in nonpolar organic solvents.

Quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or common chemical databases. The available data and qualitative descriptions are summarized in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 19.01 g/L | [5] |

| Water | Cold | Soluble in 9 parts | [3] |

| Water | Hot | Soluble in 1.8 parts | [3] |

| Ethanol | Not Specified | Insoluble | [3] |

| Alcohol | Not Specified | Slightly soluble | [4][6] |

| Methanol | Not Specified | Data not available | |

| Isopropanol | Not Specified | Data not available | |

| Acetone | Not Specified | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | |

| Dimethylformamide (DMF) | Not Specified | Data not available | |

| Glycerol | Not Specified | Data not available | |

| Ethylene Glycol | Not Specified | Data not available |

Note: The lack of specific quantitative data highlights the necessity for experimental determination for applications requiring precise solubility values.

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental protocol for the determination of the equilibrium solubility of this compound in organic solvents using the widely accepted saturation shake-flask method.

An excess amount of the solid this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method.

-

This compound (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Analytical instrumentation (e.g., HPLC-UV, Refractometer, or Titration setup)

The general workflow for the shake-flask solubility determination is depicted in the following diagram.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A significant excess should be visible to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for a short period to allow for the settling of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

-

-

Concentration Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibration range of the chosen analytical method.

-

Determine the concentration of sodium bitartrate in the diluted sample using one of the analytical methods described below.

-

The choice of analytical method will depend on the solvent used and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: This is a highly specific and sensitive method. Tartaric acid and its salts can be analyzed by reversed-phase HPLC.[7][8]

-

Mobile Phase: A typical mobile phase would be a buffered aqueous solution (e.g., phosphate (B84403) buffer at a low pH) mixed with an organic modifier like acetonitrile (B52724) or methanol.

-

Column: A C18 column is commonly used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for tartrates.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

-

-

Refractive Index Measurement:

-

Principle: The refractive index of a solution changes with the concentration of the dissolved solute.[9][10][11] This method is suitable for binary systems (solute and a single solvent).

-

Procedure: A calibration curve of refractive index versus the concentration of this compound in the specific organic solvent is first established. The refractive index of the saturated filtrate is then measured, and the concentration is determined from the calibration curve.

-

Instrumentation: An Abbe or digital refractometer is required.

-

-

Acid-Base Titration:

-

Principle: The bitartrate ion (HC₄H₄O₆⁻) is weakly acidic and can be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521).[12]

-

Procedure: An accurately measured volume of the saturated filtrate is titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Limitations: This method is only suitable for solvents in which the acidic proton of the bitartrate is readily titratable and that do not interfere with the titration reaction or indicator color change.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, as illustrated in the diagram below.

-

Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents that can solvate the sodium cation and the bitartrate anion. Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the bitartrate anion, while polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate the cation.

-

Temperature: The solubility of most solids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid will influence its solubility.

-

pH: In protic solvents, the pH can affect the ionization state of the bitartrate ion, which in turn can influence its solubility.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. A significant gap in quantitative data exists, underscoring the need for experimental determination for specific applications. The provided detailed experimental protocol based on the saturation shake-flask method, along with various analytical techniques, offers a robust framework for researchers and professionals to accurately measure the solubility of this compound. A clear understanding of the factors influencing solubility will further aid in solvent selection and process optimization in pharmaceutical development and chemical manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. SODIUM BITARTRATE | 526-94-3 [chemicalbook.com]

- 5. westliberty.edu [westliberty.edu]

- 6. SODIUM BITARTRATE CAS#: 526-94-3 [m.chemicalbook.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. faculty.weber.edu [faculty.weber.edu]

- 11. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 12. quora.com [quora.com]

In-Depth Technical Guide to the Thermal Stability of Sodium Bitartrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium bitartrate (B1229483) monohydrate (NaC₄H₅O₆·H₂O). Due to the limited availability of detailed public data, this document combines established knowledge with representative thermal analysis protocols to serve as a valuable resource.

Introduction

Sodium bitartrate monohydrate, an organic salt, finds applications in various scientific and industrial fields, including as a reagent and in formulation development. Its thermal stability is a critical parameter, influencing its storage, handling, and viability in manufacturing processes that involve heat. Understanding its decomposition pathway is essential for ensuring product quality and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅NaO₆·H₂O |

| Molecular Weight | 190.08 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 263°C (decomposes)[1] |

| Water of Hydration | 1 mole (~9.47% by mass) |

Thermal Decomposition Profile

Step 1: Dehydration

The initial stage of decomposition involves the endothermic removal of one mole of water, a process known as dehydration. This is expected to occur at a relatively low temperature. The theoretical mass loss for this step can be calculated as follows:

-

Mass of H₂O: 18.015 g/mol

-

Mass of NaC₄H₅O₆·H₂O: 190.08 g/mol

-

Theoretical Mass Loss %: (18.015 / 190.08) * 100% ≈ 9.47%

Step 2: Decomposition of Anhydrous Salt

Following dehydration, the resulting anhydrous sodium bitartrate will undergo further decomposition at higher temperatures. This is likely a complex process involving the breakdown of the tartrate anion, potentially leading to the formation of sodium carbonate and various gaseous products.

A representative summary of the expected thermal events is provided in Table 2. Note: The temperature ranges are estimations based on typical thermal behavior of similar compounds and the single reported decomposition temperature.

Table 2: Representative Thermal Decomposition Data for this compound

| Step | Thermal Event | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) |

| 1 | Dehydration (Loss of H₂O) | 80 - 150 | 9.47 |

| 2 | Decomposition of Anhydrous Salt | > 200 | Variable |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are crucial for obtaining reliable and reproducible data. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

A temperature program is set, typically starting from ambient temperature (e.g., 25°C) and heating to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

A constant heating rate is applied, commonly 10°C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Instrument Setup:

-

An empty, sealed DSC pan is used as a reference.

-

The DSC cell is purged with an inert gas at a constant flow rate.

-

The same temperature program as in the TGA analysis is generally used to allow for direct correlation of thermal events.

-

-

Data Acquisition: The differential heat flow between the sample and the reference pan is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of each transition are determined.

Visualization of the Thermal Decomposition Pathway

The following diagram, generated using the DOT language, illustrates the proposed thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is characterized by a two-stage decomposition process. The initial dehydration, resulting in a mass loss of approximately 9.47%, is followed by the decomposition of the anhydrous salt at temperatures above 200°C, with a reported decomposition temperature of 263°C. For precise characterization and to ensure the safe and effective use of this compound in applications where it may be subjected to thermal stress, it is highly recommended that specific thermogravimetric and differential scanning calorimetry analyses be performed under controlled conditions.

References

An In-depth Technical Guide to the Characterization of Sodium Bitartrate Monohydrate using XRD and FTIR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of sodium bitartrate (B1229483) monohydrate (NaC₄H₅O₆·H₂O), a compound of significant interest in the pharmaceutical and food industries, utilizing X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). This document details the principles of these analytical techniques, provides in-depth experimental protocols, and presents key data for the identification and quality control of this material.

Introduction to Sodium Bitartrate Monohydrate

This compound is the monosodium salt of L-(+)-tartaric acid, existing as a white crystalline powder.[1][2] Its chemical structure, illustrated in Figure 1, features a tartrate anion, a sodium cation, and a molecule of water of hydration.[3] In the pharmaceutical industry, it is utilized as an excipient, a buffering agent, and a sequestrant. Its precise solid-state characterization is crucial for ensuring product quality, stability, and performance in drug formulations.

Molecular Formula: C₄H₅NaO₆·H₂O[1]

Molar Mass: 190.08 g/mol [2]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and structural integrity of a compound.

Crystalline Structure of this compound

This compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[4] This crystal structure is a key identifier for the compound. The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, are crucial for its definitive identification.

Experimental Protocol for Powder XRD

The following protocol outlines the steps for acquiring a powder XRD pattern of this compound.

2.2.1. Sample Preparation

-

Grinding: A small amount of the this compound sample is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize particle size effects.

-

Mounting: The finely ground powder is carefully packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top. This is critical for accurate 2θ angle measurements.

2.2.2. Instrument Parameters

A typical powder X-ray diffractometer is configured with the following parameters. Specific settings may vary depending on the instrument manufacturer and model.

| Parameter | Typical Value |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Range (2θ) | 10° - 80° |

| Step Size | 0.02° |

| Scan Speed | 1°/min |

2.2.3. Data Analysis

The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). The peak positions (2θ values) are used to identify the crystalline phase by comparing them to a reference pattern or by using the unit cell parameters to calculate the expected peak positions. The relative intensities of the peaks are also a characteristic feature of the compound.

Expected Powder XRD Data

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

Molecular Vibrations of this compound

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. These include the hydroxyl (-OH) groups of the tartrate and water molecule, the carboxylate (-COO⁻) group, and the carbon-hydrogen (C-H) bonds.

Experimental Protocol for FTIR

The following protocol details the KBr pellet method for obtaining the FTIR spectrum of a solid sample like this compound.

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding and Mixing: Approximately 1-2 mg of the this compound sample is intimately mixed and ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent in the mid-infrared region.[5]

-

Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure (typically several tons) to form a thin, transparent pellet.[5]

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

3.2.2. Instrument Parameters

Typical parameters for an FTIR analysis are as follows:

| Parameter | Typical Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

| Apodization | Happ-Genzel |

3.2.3. Data Analysis

The resulting FTIR spectrum is a plot of transmittance or absorbance as a function of wavenumber (cm⁻¹). The positions and relative intensities of the absorption bands are used to identify the functional groups present in the molecule.

Key FTIR Absorption Bands and Assignments

The following table summarizes the expected key absorption bands in the FTIR spectrum of this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3400 (broad) | O-H stretching (water of hydration) | -OH |

| ~3300 (broad) | O-H stretching (hydroxyl groups) | -OH |

| ~2980 | C-H stretching | C-H |

| ~1730 | C=O stretching (carboxylic acid) | -COOH |

| ~1600 | C=O stretching (asymmetric, carboxylate) | -COO⁻ |

| ~1450 | C-H bending | C-H |

| ~1400 | C=O stretching (symmetric, carboxylate) | -COO⁻ |

| ~1250 | C-O stretching | C-O |

| ~1100 | C-O-H bending | C-O-H |

Workflow and Conceptual Diagrams

To visually represent the characterization process and the underlying principles, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the characterization of this compound.

Caption: Conceptual diagram of XRD and FTIR interaction with this compound.

Conclusion

The combined application of XRD and FTIR provides a robust methodology for the comprehensive characterization of this compound. XRD confirms the crystalline identity and phase purity, while FTIR elucidates the molecular structure by identifying the key functional groups. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of this important pharmaceutical and food ingredient.

References

Unlocking the Potential: A Technical Guide to the Nonlinear Optical Properties of Sodium Bitartrate Monohydrate

For Immediate Release

This technical guide provides a comprehensive overview of the nonlinear optical (NLO) properties of Sodium Bitartrate (B1229483) Monohydrate (SBTMH), an organometallic crystal with promising applications in optical technologies. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, crystal structure, and optical characteristics of SBTMH, presenting a consolidated resource for future research and application.

Introduction

Sodium Bitartrate Monohydrate (SBTMH), with the chemical formula NaC₄H₅O₆·H₂O, is a derivative of tartaric acid, a family of organic compounds well-regarded for their nonlinear optical properties.[1] The non-centrosymmetric nature of the SBTMH crystal structure is a fundamental prerequisite for second-order NLO phenomena, such as second-harmonic generation (SHG), making it a material of significant interest for frequency conversion and other photonic applications. This guide synthesizes the current understanding of SBTMH's properties and the experimental protocols used for its characterization.

Crystal Growth and Structural Analysis

High-quality single crystals of SBTMH are essential for the accurate characterization of their optical properties. The primary method for producing large, optically clear crystals is the slow cooling method.[1]

Crystal Structure

SBTMH crystallizes in the orthorhombic system, which belongs to a non-centrosymmetric space group, a key requirement for SHG activity. The specific space group is P2₁2₁2₁.[1] Detailed crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | NaC₄H₅O₆·H₂O | [1] |

| Molecular Weight | 190.08 g/mol | |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell Parameters | a = 7.2425(6) Åb = 8.676(1) Åc = 10.592(1) Å | |

| Melting Point | 263 °C | [1] |

Linear and Nonlinear Optical Properties

The optical behavior of SBTMH has been investigated to determine its suitability for NLO applications.

Linear Optical Properties

Linear optical characterization provides foundational knowledge for NLO applications. The optical transparency of an NLO crystal is a critical parameter, as it defines the spectral range in which the material can be effectively used.

UV-Vis-NIR spectroscopy of SBTMH reveals good transparency in the visible and near-infrared regions. The lower cut-off wavelength and the optical band gap are significant factors for laser-based applications, particularly in preventing material damage and two-photon absorption.

Table 2: Linear and Nonlinear Optical Properties of this compound

| Property | Value | Reference |

| UV Cut-off Wavelength | ~236 nm | |

| Optical Band Gap | 5.5 eV | [1] |

| SHG Efficiency | Confirmed to be SHG-active. A quantitative value relative to a standard (e.g., KDP) is not available in the reviewed literature. | [1] |

| Third-Order NLO | No Z-scan data is currently available in the literature for this material. |

Second-Order Nonlinear Optical Properties

The primary indicator of second-order NLO activity is the generation of a second-harmonic signal when the material is irradiated with a high-intensity laser. The Kurtz-Perry powder technique is a standard method for the initial screening of materials for SHG efficiency.

Studies have confirmed that SBTMH is SHG-active, indicating its potential as a frequency-doubling material.[1] However, a specific quantitative measurement of its SHG efficiency relative to common reference materials like Potassium Dihydrogen Phosphate (KDP) has not been reported in the available literature. For context, other tartrate-based organic NLO crystals, such as Imidazolium L-Tartrate, have shown SHG efficiencies up to 3.5 times that of KDP.[2]

Third-Order Nonlinear Optical Properties

Third-order NLO properties, including nonlinear absorption and nonlinear refraction, are typically characterized using the Z-scan technique. This method provides valuable information for applications such as optical limiting and all-optical switching. At present, there are no published Z-scan studies on this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of NLO materials.

Crystal Growth by Slow Cooling Method

The slow cooling technique is a widely used method for growing high-quality single crystals from solution.

Protocol:

-

Solution Preparation: Prepare a saturated solution of sodium bitartrate in deionized water at an elevated temperature (e.g., 45-50 °C).

-

Filtration: Filter the hot, saturated solution to remove any impurities or undissolved particles.

-

Crystallization: Transfer the filtered solution into a clean, undisturbed container. Cover the container to prevent rapid evaporation and contamination.

-

Slow Cooling: Place the container in a temperature-controlled bath or an insulated environment to allow the solution to cool to room temperature at a slow, controlled rate (e.g., 0.1-0.5 °C per day).

-

Crystal Harvesting: Once crystals of a suitable size have formed, carefully harvest them from the solution and dry them.

SHG Measurement (Kurtz-Perry Powder Technique)

This technique provides a rapid and effective means of evaluating the SHG efficiency of a powdered crystalline sample.

Protocol:

-

Sample Preparation: Grind the crystalline SBTMH into a fine powder and sieve it to ensure a uniform particle size.

-

Laser Source: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

-

Experimental Setup:

-

Direct the laser beam onto the powdered sample held in a micro-capillary tube.

-

Use a filter to block the fundamental wavelength (1064 nm) after the sample.

-

A monochromator selects the second-harmonic wavelength (532 nm).

-

A photomultiplier tube (PMT) detects the intensity of the 532 nm green light.

-

-

Data Acquisition: Record the intensity of the SHG signal from the SBTMH sample.

-

Comparison: Compare the signal intensity with that obtained from a standard reference material (e.g., KDP) under identical experimental conditions.

UV-Vis-NIR Spectroscopy

This technique is used to determine the optical transmission window and calculate the optical band gap.

Protocol:

-

Sample Preparation: Select a thin, polished single crystal of SBTMH with parallel faces.

-

Spectrophotometer: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Measurement: Place the crystal in the sample beam path and record the transmittance spectrum over the desired wavelength range (e.g., 200-1100 nm).

-

Analysis:

-

The lower cut-off wavelength is identified as the point where the transmittance drops sharply.

-

The optical band gap (Eg) can be calculated from the absorption data using a Tauc plot.

-

Logical Framework for NLO Material Characterization

The evaluation of a potential NLO material like SBTMH follows a logical progression, from fundamental material properties to specific NLO performance metrics.

Conclusion

This compound is a promising organometallic material for nonlinear optical applications, primarily due to its non-centrosymmetric orthorhombic crystal structure, which facilitates second-harmonic generation. Its wide optical band gap and good transparency in the visible spectrum are advantageous for frequency conversion of various laser sources. While its SHG activity has been confirmed, further research is required to quantify its conversion efficiency relative to standard NLO materials and to explore its third-order nonlinear optical properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in unlocking the full potential of SBTMH in the field of photonics.

References

An In-depth Technical Guide to Sodium Bitartrate Monohydrate for Researchers and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483) monohydrate, a sodium acid salt of L-(+)-tartaric acid, is a versatile and widely utilized compound in the pharmaceutical, research, and food industries.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, applications in research and drug development, and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for their work.

Chemical and Physical Properties

Sodium bitartrate monohydrate is a white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | Sodium hydrogen L-(+)-tartrate monohydrate |

| Synonyms | L-(+)-Tartaric acid monosodium salt, Sodium hydrogen tartrate monohydrate |

| CAS Number | 6131-98-2[3][4] |

| Molecular Formula | C₄H₅NaO₆·H₂O[3][4] |

| Molecular Weight | 190.08 g/mol [3][4] |

| InChIKey | LLVQEXSQFBTIRD-OLXYHTOASA-M[5] |

| SMILES | --INVALID-LINK--[O-])O">C@@H(C(=O)O)O.O.[Na+][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | Soluble (1 g in 9 parts cold water, 1 g in 1.8 parts boiling water) | [2] |

| Solubility in Ethanol | Insoluble | [2] |

| Melting Point | Decomposes at 253 °C | [2] |

| Optical Rotation | [α]20/D +21° ± 2° (c=1 in H₂O) | [6] |

| pH | Acidic in aqueous solution | [2] |

Table 3: Crystal Structure Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [7] |

| Unit Cell Dimensions | a = 7.2425(6) Å, b = 8.676(1) Å, c = 10.592(1) Å | [8] |

Applications in Research and Drug Development

This compound has several key applications in the scientific and pharmaceutical fields, primarily leveraging its properties as a weak acid, a salt of a chiral molecule, and a readily available, non-toxic substance.

2.1. Pharmaceutical Excipient

As a pharmaceutical excipient, this compound is used in various dosage forms. Its primary functions include:

-

Buffering Agent: It helps to maintain the pH of formulations, which can be critical for the stability and bioavailability of active pharmaceutical ingredients (APIs).[1]

-

Disintegrant: In tablet formulations, it can aid in the rapid breakdown of the tablet upon ingestion.

-

Effervescent Formulations: In combination with a carbonate or bicarbonate salt, it produces an effervescent reaction in water, which can be used to improve the palatability and dissolution rate of a drug.[9]

2.2. Chiral Resolving Agent

The chiral nature of the tartrate moiety makes sodium bitartrate and other tartaric acid derivatives valuable as chiral resolving agents. This is a classical and industrially significant method for separating racemic mixtures of chiral amines and other basic compounds. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[10][11][12]

2.3. Laboratory Reagent

In a laboratory setting, this compound is used for several purposes:

-

Biochemical Buffer: It can be used to prepare buffer solutions for enzyme assays and other biochemical experiments where a specific pH needs to be maintained.[1]

-

Reagent for Potassium Detection: A classical analytical test involves the use of a sodium bitartrate solution to precipitate potassium ions as potassium bitartrate, which is sparingly soluble in water.[2]

2.4. Synthesis of Advanced Materials

Recent research has demonstrated the use of this compound in the synthesis of novel materials with interesting properties. For example, it has been used to grow single crystals of an organometallic compound with nonlinear optical (NLO) properties, which have potential applications in laser technology and telecommunications.[7]

Experimental Protocols

This section provides detailed methodologies for some of the key applications of this compound.

3.1. Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic primary amine using a tartaric acid derivative. The specific conditions may require optimization for different amines.

Materials:

-

Racemic primary amine

-

(+)-Tartaric acid or (-)-Tartaric acid (enantiomerically pure)

-

Methanol (or other suitable solvent)

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of tartaric acid) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.[10]

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

-

To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[10]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[10]

-

-

Recovery of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

Add 2 M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 10). This will liberate the free amine.[13]

-

Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.[13]

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.

-

3.2. Protocol for Preparation of a Tartrate Buffer

This protocol describes the preparation of a 0.1 M sodium tartrate buffer.

Materials:

-

This compound (MW: 190.08 g/mol )

-

Sodium tartrate dihydrate (MW: 230.08 g/mol ) or Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

Procedure using Sodium Bitartrate and Sodium Tartrate:

-

To prepare a buffer of a specific pH, consult a buffer table or use the Henderson-Hasselbalch equation (pKa₁ of tartaric acid ≈ 3.03, pKa₂ ≈ 4.37).

-

For example, to prepare a buffer with a pH around 4.0, you would use a mixture of sodium bitartrate (the acid) and sodium tartrate (the conjugate base).

-

Weigh out the calculated amounts of this compound and sodium tartrate dihydrate.

-

Dissolve the salts in deionized water, using about 80% of the final desired volume.

-

Check the pH with a calibrated pH meter and adjust as necessary by adding small amounts of a concentrated solution of the acid (sodium bitartrate) or base (sodium tartrate) component.

-

Once the desired pH is reached, add deionized water to bring the buffer to the final volume.

Procedure using Sodium Bitartrate and NaOH:

-

Dissolve the desired amount of this compound in deionized water (e.g., 19.01 g for 1 L of a 0.1 M solution).

-

While monitoring with a pH meter, slowly add a solution of NaOH (e.g., 1 M) until the desired pH is reached. The addition of NaOH will convert the bitartrate to the tartrate dianion.

-

Bring the solution to the final volume with deionized water.

3.3. Thermal Analysis of this compound

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal stability and decomposition of this compound.

Instrumentation:

-

A simultaneous TGA/DTA instrument.

Procedure:

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of around 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

Expected Results:

-

The TGA curve will show a weight loss corresponding to the loss of the water of hydration at around 100-150 °C.

-

Further weight loss at higher temperatures will indicate the decomposition of the anhydrous sodium bitartrate.

-

The DTA curve will show endothermic peaks corresponding to the dehydration and decomposition events. The melting point can also be observed as an endothermic event.[14]

Visualizations

4.1. Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using a tartaric acid derivative.

4.2. Logical Relationship for Excipient Selection

The following diagram illustrates a simplified decision-making process for selecting tartaric acid or its salts as an excipient in a pharmaceutical formulation.

Signaling Pathways

Current scientific literature does not indicate that this compound is directly involved in modulating specific cellular signaling pathways in the manner of an active pharmaceutical ingredient. Its roles in biological systems are primarily as an excipient to ensure the stability and delivery of APIs, or as a component in food. Tartrates are generally recognized as safe for consumption and are metabolized or excreted by the body.[15] Any biological effects are more likely to be indirect consequences of its physicochemical properties, such as its effect on the pH of the local environment, which could influence drug absorption.

Conclusion

This compound is a compound with a well-established profile and a range of valuable applications for researchers, scientists, and drug development professionals. Its utility as a pharmaceutical excipient, a chiral resolving agent, and a laboratory reagent is well-documented. This guide has provided a comprehensive overview of its properties and applications, along with detailed experimental protocols and visualizations to aid in its practical use. Further research into its applications, particularly in the development of novel materials, may continue to expand its utility in the scientific and industrial fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C4H7NaO7 | CID 76965350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium bitartrate purum p.a., = 94.0 T 6131-98-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemignition.com [chemignition.com]

- 10. benchchem.com [benchchem.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Re‐evaluation of l(+)‐tartaric acid (E 334), sodium tartrates (E 335), potassium tartrates (E 336), potassium sodium tartrate (E 337) and calcium tartrate (E 354) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium Bitartrate Monohydrate: Physical Properties and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of sodium bitartrate (B1229483) monohydrate (NaHC₄H₄O₆·H₂O), with a focus on its appearance and purity. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physical and Chemical Properties

Sodium bitartrate monohydrate, also known as L-(+)-tartaric acid monosodium salt monohydrate, is the monosodium salt of L-tartaric acid. It is a white crystalline powder.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₅NaO₆·H₂O | [1][2] |

| Molecular Weight | 190.08 g/mol | [1][2] |

| CAS Number | 6131-98-2 | [1][2] |

| Appearance | White crystalline powder/solid | [1][3] |

| Melting Point | 253 °C | [3] |

| Optical Rotation | [α]20/D +21° ± 2° (c=1 in H₂O) | [4] |

| Solubility | Soluble in water | |

| Synonyms | L-(+)-Tartaric acid monosodium salt, Sodium hydrogen tartrate monohydrate | [1] |

Purity and Impurity Profile

The purity of this compound is critical for its application in research and pharmaceutical formulations. High-purity grades are available, with assays typically greater than 99%.[1] Purity is commonly determined by a titration assay.

Assay

The assay of this compound is a measure of its purity.

| Grade | Assay Specification |

| Standard Reagent Grade | ≥98.0% |

| High Purity/Biotech Grade | ≥99.0% |

Impurity Limits

Impurities in this compound are controlled to ensure product quality and safety. The tables below outline typical impurity limits for different grades of the material.

General Impurities (Reagent Grade)

| Impurity | Limit |

| Chloride (Cl) | ≤ 0.005% |

| Heavy Metals (as Pb) | ≤ 0.002% |

| Iron (Fe) | ≤ 0.003% |

Data sourced from representative supplier specifications for Reagent Grade material.[5]

Elemental Impurities (High Purity/Biotech Grade)

| Element | Limit (%) | Element | Limit (%) |

| Aluminum (Al) | ≤ 0.0005 | Magnesium (Mg) | ≤ 0.0005 |

| Arsenic (As) | ≤ 0.0003 | Manganese (Mn) | ≤ 0.0005 |

| Barium (Ba) | ≤ 0.005 | Molybdenum (Mo) | ≤ 0.0005 |

| Bismuth (Bi) | ≤ 0.005 | Nickel (Ni) | ≤ 0.0005 |

| Cadmium (Cd) | ≤ 0.0005 | Potassium (K) | ≤ 0.005 |

| Calcium (Ca) | ≤ 0.005 | Strontium (Sr) | ≤ 0.0005 |

| Chromium (Cr) | ≤ 0.0005 | Zinc (Zn) | ≤ 0.0005 |

| Cobalt (Co) | ≤ 0.0005 | ||

| Copper (Cu) | ≤ 0.0005 | ||

| Iron (Fe) | ≤ 0.0005 | ||

| Lithium (Li) | ≤ 0.0005 | ||

| Lead (Pb) | ≤ 0.0005 |

Data sourced from a representative supplier specification for Biotech Grade material.[6]

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the purity and quality of this compound.

Identification Test

A standard identification test for sodium salts involves a precipitation reaction.

Protocol:

-

Prepare a solution of the sodium compound (e.g., 0.1 g in 2 mL of water).

-

Add 2 mL of a 15% potassium carbonate solution and heat to boiling. No precipitate should form.

-

Add 4 mL of potassium pyroantimonate (B1233504) test solution (TS) and heat to boiling.

-

Cool the solution in ice water. If necessary, rub the inside of the test tube with a glass rod to induce precipitation.

-

A dense, white precipitate confirms the presence of sodium.[7]

Additionally, sodium compounds impart a characteristic intense yellow color to a nonluminous flame.

Assay (Titration)

The assay of this compound is typically performed by acid-base titration.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.4 g of this compound. Dissolve the weighed sample in 50 mL of distilled water.

-

Titration: Titrate the prepared solution with standardized 0.1 N sodium hydroxide (NaOH) solution.

-

Endpoint Determination: Use a suitable indicator, such as phenolphthalein, or a potentiometric endpoint detection system to determine the equivalence point.

-

Calculation: Calculate the percentage of this compound in the sample using the following formula:

% Assay = (V × N × 190.08) / (W × 10)

Where:

-

V = volume of NaOH solution used in mL

-

N = normality of the NaOH solution

-

190.08 = molecular weight of this compound

-

W = weight of the sample in grams

-

Limit of Heavy Metals

This test is used to control the content of metallic impurities that are colored by sulfide (B99878) ions.

References

An In-depth Technical Guide on the Stability and Storage of Sodium Bitartrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for sodium bitartrate (B1229483) monohydrate (NaHC₄H₄O₆·H₂O). The information is compiled to assist researchers and professionals in the pharmaceutical and related industries in ensuring the integrity and quality of this compound throughout its lifecycle.

Chemical and Physical Properties

Sodium bitartrate monohydrate is the monosodium salt of L-(+)-tartaric acid. It presents as a white crystalline powder and is soluble in water.[1][2][3] Key physical and chemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₅NaO₆·H₂O | [3][4][5] |

| Molecular Weight | 190.08 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [3][5] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | Decomposes around 253°C | [2][6][7][8] |

| Dehydration | Loses water of hydration at 100°C | [9] |

Stability Profile

This compound is a stable compound under recommended storage conditions.[2][7][10][11][12][13] However, its stability can be compromised by exposure to high temperatures, humidity, and incompatible substances.

The compound is thermally stable up to its decomposition temperature. Thermogravimetric analysis (TGA) would likely show an initial weight loss corresponding to the loss of one mole of water of hydration, which is reported to occur at 100°C, followed by decomposition at higher temperatures.[9] One study on a related compound, potassium sodium tartrate tetrahydrate, showed a multi-step decomposition process involving dehydration followed by the breakdown of the organic moiety.[2] For this compound, decomposition is expected to occur around 253°C.[2][6][7][8]

There is limited specific information on the photostability of this compound. However, studies on tartaric acid have shown that it can undergo photodegradation, especially in the presence of metal ions like iron.[15] This degradation can lead to the formation of glyoxylic acid. Therefore, it is prudent to protect this compound from prolonged exposure to light.

This compound is incompatible with strong oxidizing agents.[2][6][7][10][12][13] Contact with these substances can lead to vigorous reactions and decomposition.

When subjected to high heat, such as in a fire, this compound will decompose to produce carbon monoxide, carbon dioxide, and sodium oxides.[1][6][10][11]

Potential Degradation Pathways

Based on the chemical structure of the tartrate molecule and studies on related compounds, several potential degradation pathways can be postulated under stress conditions. These include hydrolysis, oxidation, and thermal decomposition.

Caption: A diagram illustrating the potential degradation pathways for this compound under various stress conditions.

Recommended Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | References |

| Temperature | Store at room temperature. | Prevents thermal degradation. | [3][10] |

| Humidity | Store in a dry place. | To prevent hygroscopic moisture absorption. | [1][10][11][14][16] |

| Container | Keep in a tightly closed container. | Protects from atmospheric moisture and contaminants. | [1][10][11][14] |

| Ventilation | Store in a well-ventilated area. | General safety practice for chemical storage. | [10][11][14] |

| Incompatibles | Store away from strong oxidizing agents. | To prevent hazardous chemical reactions. | [10][14] |

| Light Exposure | Protect from light. | To minimize potential photodegradation. | Inferred from tartaric acid studies[15] |

Experimental Protocols

The following are proposed experimental protocols for a comprehensive stability assessment of this compound, based on ICH guidelines.

Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the substance in 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Treat a solution of the substance with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid substance to dry heat at a temperature below its melting point (e.g., 105°C) for a specified duration.

-

Photostability: Expose the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with a control, using a stability-indicating analytical method (e.g., HPLC).

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating and quantifying sodium bitartrate from its potential degradation products.

Proposed HPLC Parameters:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely in the low UV range, e.g., 210 nm).

-

Column Temperature: 25-30°C.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Objective: To determine the hygroscopic nature of this compound.

Methodology (based on European Pharmacopoeia):

-

Dry a known quantity of the substance to a constant weight.

-

Place the dried sample in a desiccator maintained at 80% ± 2% relative humidity and 25°C ± 1°C.

-

After 24 hours, weigh the sample again.

-

Calculate the percentage increase in weight.

-

Classify the hygroscopicity based on the criteria in Table 3.

Table 3: Hygroscopicity Classification

| Classification | % Weight Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Experimental and Logical Workflows

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.

Caption: A logical workflow for the stability assessment of this compound, from method development to formal stability studies.

References

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. ziochemical.com [ziochemical.com]

- 3. firsthope.co.in [firsthope.co.in]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 8. Tartaric acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Alkaline hydrolysis of oligomers of tartrate esters: effect of a neighboring carboxyl on the reactivity of ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmagrowthhub.com [pharmagrowthhub.com]

- 12. Characterization and in vitro degradation of poly(2,3-(1,4-diethyl tartrate)-co-2,3-isopropyliden tartrate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]